1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(naphthalen-2-yloxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(naphthalen-2-yloxy)ethanone is a useful research compound. Its molecular formula is C17H17NO3 and its molecular weight is 283.327. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Advanced Building Blocks for Drug Discovery
Research highlights the utility of 2-azabicyclo[3.2.0]heptanes, closely related structures to 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(naphthalen-2-yloxy)ethanone, as advanced building blocks for drug discovery. The synthesis of 2,3-ethanoproline, a conformationally restricted analogue of proline, showcases the potential of such compounds in creating novel therapeutic agents (Druzhenko et al., 2018).
Novel Heterocyclic Compounds
A novel heterocyclic compound synthesis involved 1-(4-methoxy phenyl)-2-((5-(1-(naphthalen-1-yloxy) ethyl) -[1,3,4]-oxadiazol-2-yl) sulfanyl) ethanone, demonstrating the potential for creating materials with unique optical and thermal properties. This research could pave the way for new materials with applications in various scientific fields (Shruthi et al., 2019).
Semicarbazone-based Anticonvulsants
Exploration into semicarbazone-based pharmacophoric models for anticonvulsant activity involves derivatives of similar compounds. This study underlines the significance of structural design in developing new anticonvulsant drugs, providing insights into the relationship between molecular structure and pharmacological activity (Rajak et al., 2010).
Singlet Oxygen Generation for Photodynamic Therapy
Research on aza-BODIPYs bearing naphthyl groups, derived from compounds similar to this compound, showcases their potential in photodynamic therapy through singlet oxygen generation. The study focuses on the photophysical properties and possible therapeutic applications of these compounds (Jiang et al., 2015).
Platform for Functional Diversity
A versatile synthetic approach to C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes, akin to the compound , demonstrates their potential as platforms for functional diversity. This research offers a pathway to synthesize backbone-constrained γ-amino acid analogues, with implications for drug design and development (Garsi et al., 2022).
Properties
IUPAC Name |
2-naphthalen-2-yloxy-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-17(18-9-16-8-14(18)10-20-16)11-21-15-6-5-12-3-1-2-4-13(12)7-15/h1-7,14,16H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSUSWJHDCAYMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C(=O)COC3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.